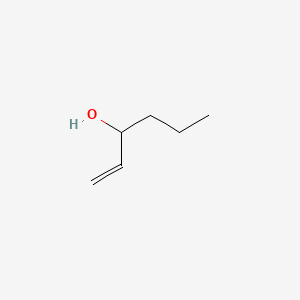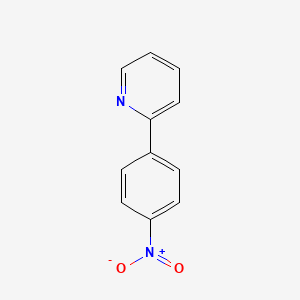
6-溴喹啉-8-胺
概述
描述
6-Bromoquinolin-8-amine is a heterocyclic aromatic compound with the molecular formula C9H7BrN2 It is a derivative of quinoline, featuring a bromine atom at the 6th position and an amine group at the 8th position
科学研究应用
6-Bromoquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis, enabling the construction of complex molecules.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Quinolin-8-amines, to which 6-bromoquinolin-8-amine is isomerically related, are known to act as valuable directing groups and ligands for coordination chemistry .
Mode of Action
The mode of action of 6-Bromoquinolin-8-amine involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This process can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .
Biochemical Pathways
Quinolin-8-amines are known to be involved in various biochemical processes due to their role as directing groups and ligands .
Result of Action
Given its structural relation to quinolin-8-amines, it may have similar effects, including acting as a directing group and ligand in coordination chemistry .
Action Environment
It’s known that the reactions involving 6-bromoquinolin-8-amine can be conducted under equal aerobic conditions with either stannic chloride or indium (iii) chloride .
生化分析
Biochemical Properties
6-Bromoquinolin-8-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can act as an inhibitor of these enzymes, affecting the metabolic pathways of other compounds. Additionally, 6-Bromoquinolin-8-amine has been shown to bind to DNA, potentially interfering with DNA replication and transcription processes .
Cellular Effects
The effects of 6-Bromoquinolin-8-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis, a programmed cell death mechanism. This is achieved through the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death . Furthermore, 6-Bromoquinolin-8-amine can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, 6-Bromoquinolin-8-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that prevents the enzyme from metabolizing its substrates . Additionally, 6-Bromoquinolin-8-amine can intercalate into DNA, disrupting the normal helical structure and hindering the binding of transcription factors and other proteins necessary for gene expression . This leads to a decrease in the transcription of specific genes and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromoquinolin-8-amine have been studied over various time frames. The compound is relatively stable at room temperature, maintaining its biochemical activity over extended periods . It can undergo degradation under certain conditions, such as exposure to strong acids or bases. Long-term studies have shown that prolonged exposure to 6-Bromoquinolin-8-amine can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These effects are reversible upon removal of the compound, indicating that its impact on cellular function is dependent on continuous presence.
Dosage Effects in Animal Models
The effects of 6-Bromoquinolin-8-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, 6-Bromoquinolin-8-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and can be mitigated by adjusting the dosage to an optimal level that balances efficacy and safety . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
6-Bromoquinolin-8-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites through oxidation and reduction reactions . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also affect the metabolic flux of other compounds, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, 6-Bromoquinolin-8-amine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells. These interactions can influence the localization and accumulation of 6-Bromoquinolin-8-amine in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 6-Bromoquinolin-8-amine is crucial for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and affects gene expression . It can also be found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . The localization of 6-Bromoquinolin-8-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinolin-8-amine typically involves the reduction of 6-bromo-8-nitroquinoline. One common method includes dissolving 6-bromo-8-nitroquinoline in a mixture of ethanol, acetic acid, and water, followed by the addition of iron metal. The reaction mixture is then heated at reflux for three hours. After cooling, the mixture is neutralized with sodium hydroxide, filtered to remove iron solids, and washed with ethyl acetate. The product is then extracted, dried, and purified by column chromatography .
Industrial Production Methods: Industrial production methods for 6-Bromoquinolin-8-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: 6-Bromoquinolin-8-amine undergoes various chemical reactions, including:
Reduction: The reduction of 6-bromo-8-nitroquinoline to 6-Bromoquinolin-8-amine using iron and acetic acid in ethanol.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Iron, acetic acid, ethanol, water.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: 6-Bromoquinolin-8-amine.
Substitution: Various substituted quinoline derivatives.
Oxidation: Nitroso or nitro derivatives of 6-Bromoquinolin-8-amine.
相似化合物的比较
Quinoline: A parent compound with a similar structure but lacking the bromine and amine groups.
8-Aminoquinoline: Similar to 6-Bromoquinolin-8-amine but without the bromine atom.
6-Bromoquinoline: Lacks the amine group at the 8th position.
Uniqueness: 6-Bromoquinolin-8-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .
属性
IUPAC Name |
6-bromoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCPXRHDOOYWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069176 | |
| Record name | 8-Quinolinamine, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57339-57-8 | |
| Record name | 6-Bromo-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57339-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinamine, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057339578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinamine, 6-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Quinolinamine, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















